molecular formula C20H15BrN4S2 B2421811 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole CAS No. 955531-09-6

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole

Cat. No.: B2421811
CAS No.: 955531-09-6
M. Wt: 455.39
InChI Key: LOVFOYNAOWGSKB-UHFFFAOYSA-N
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Description

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a complex heterocyclic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the Pyridazine Ring: This can be achieved through a condensation reaction between a hydrazine derivative and a diketone or a similar compound.

    Attachment of the 4-Bromobenzyl Group: This step involves a nucleophilic substitution reaction where the bromobenzyl group is introduced to the pyridazine ring.

    Final Assembly: The final step involves coupling the thiazole and pyridazine intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo various substitution reactions, especially at the bromobenzyl group and the thiazole ring.

Common Reagents and Conditions

  • **Oxid

Properties

IUPAC Name

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVFOYNAOWGSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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